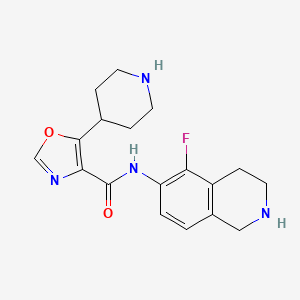![molecular formula C12H16ClN5O2 B7439350 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine](/img/structure/B7439350.png)
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine, also known as ACEA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. ACEA is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have various physiological and biochemical effects.
作用机制
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine binds to the CB1 receptor and activates it, leading to downstream signaling events. The activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of glutamate, a neurotransmitter that is involved in pain sensation and mood regulation. This compound has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In vivo studies have shown that this compound can reduce pain sensation and increase appetite.
实验室实验的优点和局限性
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has several advantages as a tool for studying the CB1 receptor. It is a selective agonist for the CB1 receptor, meaning that it does not activate other receptors in the brain. This makes it a valuable tool for studying the specific role of the CB1 receptor in various physiological processes. However, this compound also has some limitations. It has a short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to study the long-term effects of this compound on physiological processes.
未来方向
There are several future directions for research on 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine. One area of research is the development of more potent and selective CB1 receptor agonists. This could lead to the development of new therapeutic agents for the treatment of various diseases, including pain, obesity, and addiction. Another area of research is the development of new methods for delivering this compound to the brain. This could improve the efficacy of this compound as a therapeutic agent and allow for the study of its long-term effects on physiological processes. Finally, research on the CB1 receptor and its role in various physiological processes is ongoing, and this compound will continue to be a valuable tool for studying this receptor in the future.
合成方法
The synthesis of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-chloroadenosine, which is reacted with 2-(oxan-2-yloxy)ethylamine in the presence of a base to yield 2-chloro-9-[2-(oxan-2-yloxy)ethyl]adenine. This compound is then reacted with ammonia in the presence of a palladium catalyst to produce 2-chloro-9-[2-(oxan-2-yloxy)ethyl]purine. Finally, the purine derivative is reacted with an amine to yield this compound.
科学研究应用
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has been widely used in scientific research as a tool to study the function of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and is involved in various physiological processes, including pain sensation, appetite, and mood regulation. This compound has been shown to activate the CB1 receptor selectively, making it a valuable tool for studying the role of the CB1 receptor in these processes.
属性
IUPAC Name |
2-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c13-12-16-10(14)9-11(17-12)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASMNUMXWPSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=NC3=C(N=C(N=C32)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
![2-amino-4-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7439270.png)
![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)

![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine](/img/structure/B7439307.png)

![(3aR,6aR)-N-(6-amino-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7439311.png)
![N-[1-(2,2-difluoroethyl)indazol-3-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B7439318.png)
![4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole](/img/structure/B7439340.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl-(2-pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B7439343.png)
![N-(2-thiomorpholin-3-ylethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439357.png)
![5-(6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B7439365.png)